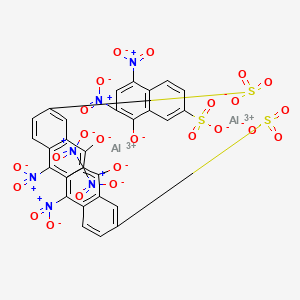
dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate
Description
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Naphthol Yellow S or Acid Yellow 1. This compound is primarily used as a dye in various industries, including textiles, cosmetics, and food, although its use in food has been discontinued in some regions due to safety concerns .
Properties
CAS No. |
68698-86-2 |
|---|---|
Molecular Formula |
C30H12Al2N6O24S3 |
Molecular Weight |
990.6 g/mol |
IUPAC Name |
dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H6N2O8S.2Al/c3*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h3*1-4,13H,(H,18,19,20);;/q;;;2*+3/p-6 |
InChI Key |
DBVXUKIBGLKJBR-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Al+3].[Al+3] |
Related CAS |
483-84-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves the nitration of 1-naphthol followed by sulfonation. The process typically starts with 1-naphthol, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then sulfonated using sulfuric acid to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by crystallization and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently
Major Products Formed
Oxidation: Produces various oxidized derivatives.
Reduction: Forms amino derivatives.
Substitution: Results in compounds with different functional groups replacing the sulfonate group
Scientific Research Applications
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized as a dye in textiles, cosmetics, and other products
Mechanism of Action
The mechanism of action of dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate
- Dipotassium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate
- Barium 8-hydroxy-5,7-dinitronaphthalene-2-sulphonate
Uniqueness
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate is unique due to its specific combination of aluminum and sulfonate groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


